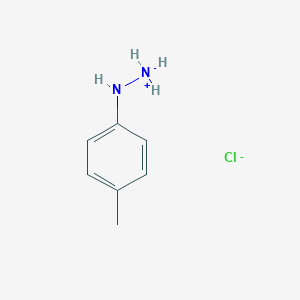
Clorhidrato de p-tolilhidrazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolylhydrazine hydrochloride, also known as 4-methylphenylhydrazine hydrochloride, is an organic compound with the molecular formula C7H10N2·HCl and a molecular weight of 158.63 g/mol . It is a derivative of hydrazine and is commonly used in various chemical reactions and industrial applications.
Aplicaciones Científicas De Investigación
p-Tolylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a building block for various organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Tolylhydrazine hydrochloride can be synthesized through the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid. The reaction typically involves the following steps:
- p-Toluidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Reduction: The diazonium salt is then reduced using a reducing agent such as stannous chloride to yield p-tolylhydrazine.
Hydrochloride Formation: The p-tolylhydrazine is then treated with hydrochloric acid to form p-tolylhydrazine hydrochloride.
Industrial Production Methods
Industrial production of p-tolylhydrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form p-toluidine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride or sodium borohydride are used.
Substitution: Reactions typically occur in the presence of catalysts or under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
p-Toluidine.Substitution: Various substituted hydrazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness
p-Tolylhydrazine hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural modification imparts distinct chemical reactivity and biological activity compared to other phenylhydrazine derivatives. Its unique properties make it valuable in specific synthetic and research applications .
Propiedades
Número CAS |
637-60-5 |
|---|---|
Fórmula molecular |
C7H11ClN2 |
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
hydron;(4-methylphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H |
Clave InChI |
HMHWNJGOHUYVMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NN.Cl |
SMILES canónico |
[H+].CC1=CC=C(C=C1)NN.[Cl-] |
Key on ui other cas no. |
35467-65-3 637-60-5 |
Pictogramas |
Acute Toxic; Irritant |
Números CAS relacionados |
539-44-6 (Parent) |
Sinónimos |
(4-Methylphenyl)-hydrazine Hydrochloride; _x000B_(4-Methylphenyl)-hydrazine Monohydrochloride; p-Tolyl-Hydrazine Hydrochloride; p-Tolyl-Hydrazine Monohydrochloride; N-(4-Methylphenyl)hydrazine Hydrochloride; p-Methylphenylhydrazine GHydrochloride; p-Tolylhy |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can p-Tolylhydrazine hydrochloride initiate vinyl polymerization on its own?
A1: While the research doesn't explicitly state whether p-Tolylhydrazine hydrochloride alone can initiate vinyl polymerization, it suggests that it might possess some activity when combined with diazonium salts. The paper states that "the system diazonium salt/p-Tolylhydrazine hydrochloride may also have activity" []. This implies that the combination shows potential as a polymerization initiator, but further investigation is needed to confirm the individual role of p-Tolylhydrazine hydrochloride.
Q2: How does the combination of diazonium salts and p-Tolylhydrazine hydrochloride compare to other initiators mentioned in the research?
A2: The research primarily focuses on the effectiveness of diazonium salts combined with sodium metabisulfite as an initiator for acrylonitrile polymerization []. While the study mentions p-Tolylhydrazine hydrochloride as a potential redox component with diazonium salts, it doesn't provide a direct comparison in terms of efficacy or reaction kinetics. Further research is needed to evaluate and compare the effectiveness of these different initiator systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















